molecular formula C19H30O6S B13728216 [6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester

Katalognummer: B13728216
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: MPYPAORXGPRFRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester is a complex organic compound that features a combination of aromatic and aliphatic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the hexyl alcohol derivative, which is then reacted with toluene-4-sulfonyl chloride under basic conditions to form the toluene-4-sulfonyloxy derivative. This intermediate is then reacted with acetic acid tert-butyl ester in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonyloxy group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which [6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester is unique due to its combination of aromatic and aliphatic structures, making it versatile for various chemical reactions and applications.

Eigenschaften

Molekularformel

C19H30O6S

Molekulargewicht

386.5 g/mol

IUPAC-Name

tert-butyl 2-[6-(4-methylphenyl)sulfonyloxyhexoxy]acetate

InChI

InChI=1S/C19H30O6S/c1-16-9-11-17(12-10-16)26(21,22)24-14-8-6-5-7-13-23-15-18(20)25-19(2,3)4/h9-12H,5-8,13-15H2,1-4H3

InChI-Schlüssel

MPYPAORXGPRFRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.